(3R)-N-Propyl-3-piperidinecarboxamide HCl

描述

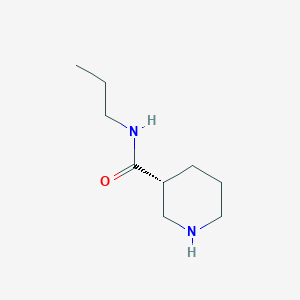

Structure

3D Structure

属性

IUPAC Name |

(3R)-N-propylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGOHJGXWYGROI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286152 | |

| Record name | (3R)-N-Propyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881546-37-8 | |

| Record name | (3R)-N-Propyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881546-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-N-Propyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of (3R)-N-Propyl-3-piperidinecarboxamide HCl (CAS 881546-37-8) in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic shift toward high sp³-character molecules—often referred to as "escaping flatland"—has elevated the importance of stereochemically pure substituted piperidines. (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride (CAS 881546-37-8) is a highly specialized chiral building block[1]. It provides a versatile secondary amine for core-scaffold coupling and a pre-installed, stereospecific N-propyl carboxamide group that frequently serves as a critical pharmacophore for target engagement in ion channel and kinase inhibitors. This technical guide details its physicochemical properties, mechanistic utility, and validated synthetic protocols for drug development professionals.

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for optimizing downstream synthetic steps and formulation strategies.

| Property | Value / Description |

| Chemical Name | (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride |

| CAS Registry Number | 881546-37-8 |

| Molecular Formula | C₉H₁₉ClN₂O (HCl salt) |

| Molecular Weight | 206.71 g/mol |

| Stereochemistry | (3R) absolute configuration |

| Physical State | Solid powder |

Expert Insight (Causality of Salt Selection): Free base piperidines of low molecular weight are notoriously hygroscopic and often present as oxidatively unstable oils. The hydrochloride salt form is intentionally selected because it ensures a free-flowing, bench-stable solid that can be accurately weighed and stored long-term without degradation or moisture absorption[2].

Mechanistic Role in Pharmacophore Design

The structural architecture of (3R)-N-Propyl-3-piperidinecarboxamide offers three distinct interaction vectors that medicinal chemists leverage during Structure-Activity Relationship (SAR) optimization:

-

The Piperidine Nitrogen: Acts as the primary site for synthetic functionalization (e.g., SₙAr, Buchwald-Hartwig amination, or reductive amination). In the final active pharmaceutical ingredient (API), this nitrogen often modulates the pKa and aqueous solubility of the drug.

-

The Amide Carbonyl and NH: Functions as a highly directional hydrogen-bond acceptor and donor network. The rigid (3R) stereocenter projects this amide into specific spatial vectors, which is critical for avoiding steric clashes in tight biological binding pockets.

-

The N-Propyl Chain: Provides a flexible lipophilic tail. In the context of Transient Receptor Potential (TRP) channel inhibitors (such as TRPA1 or TRPV1-4), this propyl group is hypothesized to insert into hydrophobic sub-pockets of the channel. This insertion stabilizes the closed (inactive) state of the channel, preventing the ion influx associated with neurogenic inflammation, cough, and nociceptive pain[3]. Furthermore, similar piperidine-carboxamide scaffolds have been identified as critical vectors in the development of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors for antimalarial therapies[4].

Pharmacological application pathway of derivatives targeting TRP channels for pain management.

Validated Synthetic Methodology

To maintain the absolute stereochemistry of the (3R) position, the synthesis must proceed under mild, non-epimerizing conditions. The standard, commercially viable precursor is (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (also known as (R)-1-Boc-nipecotic acid, CAS 163438-09-3).

Synthetic workflow for (3R)-N-Propyl-3-piperidinecarboxamide HCl from (R)-1-Boc-nipecotic acid.

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling (Synthesis of (R)-1-Boc-N-propyl-3-piperidinecarboxamide)

-

Activation: Dissolve 1.0 equivalent of (R)-1-Boc-nipecotic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

-

Coupling Agent Addition: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes to form the active ester. Self-Validating Causality: HATU is strictly preferred over standard EDC/HOBt coupling here. The alpha-proton adjacent to the carbonyl in nipecotic acid derivatives is prone to enolization. HATU's rapid reaction kinetics minimize the lifetime of the activated intermediate, thereby preventing racemization at the chiral center.

-

Amination: Slowly add 1.5 equivalents of n-propylamine. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to aggressively remove DMF and urea byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Deprotection and Salt Formation 5. Boc Cleavage: Dissolve the crude intermediate in a minimal amount of anhydrous dichloromethane (DCM). Add 10 equivalents of 4M HCl in dioxane at 0 °C. 6. Reaction: Stir at room temperature for 2 hours. Monitor progress by TLC (staining with ninhydrin to detect the liberated secondary amine). Self-Validating Causality: Utilizing HCl in dioxane rather than trifluoroacetic acid (TFA) directly yields the desired hydrochloride salt. This bypasses the need for a subsequent, yield-reducing salt-exchange step. 7. Isolation: As the deprotection proceeds, the product typically precipitates. Add cold diethyl ether to drive complete precipitation. Filter the solid, wash with additional cold ether, and dry under high vacuum to afford (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride as a highly pure white solid[1].

Downstream Application Workflow

In an active drug development pipeline, this building block is typically subjected to an SₙAr reaction with a halogenated heteroaromatic core. For example, reacting (3R)-N-Propyl-3-piperidinecarboxamide HCl with a 2-chloro-pyrimidine or benzimidazole derivative in the presence of a tertiary amine base (to liberate the free piperidine nitrogen in situ) at elevated temperatures (e.g., 90 °C in acetonitrile) yields the functionalized target API[3]. This modular, late-stage functionalization approach allows medicinal chemists to rapidly generate libraries of compounds to optimize SAR profiles against target ion channels.

References

- BLD Pharm. "881546-37-8|(3R)-N-Propyl-3-piperidinecarboxamide hydrochloride". bldpharm.com.

- ChemScene. "1220034-18-3 | N-propylpiperidine-3-carboxamide hydrochloride". chemscene.com.

- Google Patents. "US11643404B2 - Ester substituted ion channel blockers and methods for use". google.com.

- Malaria Parasite Metabolic Pathways. "PF3D7_0603300 details". huji.ac.il.

- TCI Chemicals. "(R)-Boc-Nip-OH 163438-09-3". tcichemicals.com.

Sources

Structural Elucidation and Methodological Framework for (3R)-N-Propylnipecotamide Hydrochloride

Executive Summary

(3R)-N-Propylnipecotamide hydrochloride is a highly specialized chiral building block belonging to the piperidine-3-carboxamide family. Structurally, it consists of a saturated six-membered piperidine ring with an exocyclic N-propyl-substituted carboxamide group at the C3 position. The presence of the hydrochloride salt indicates that the endocyclic piperidine nitrogen remains a secondary amine, which is protonated to form a stable, water-soluble salt. This whitepaper provides an in-depth analysis of its 3D stereochemistry, conformational dynamics, and the precise synthetic methodologies required for its isolation, serving as a definitive guide for medicinal chemists and drug development professionals.

Structural Identity and Stereochemical Framework

The structural integrity of (3R)-N-propylnipecotamide hydrochloride is defined by its saturated heterocyclic core and its specific stereocenter.

-

Nomenclature Distinction: In standard chemical nomenclature, "N-alkylnipecotamides" refer to substitutions on the exocyclic amide nitrogen, whereas "1-alkylnipecotamides" refer to substitutions on the piperidine nitrogen[1]. Therefore, N-propylnipecotamide features a propyl chain on the amide group, leaving the piperidine nitrogen available for protonation.

-

Stereochemistry: The molecule possesses a single chiral center at the C3 carbon. The (3R)-enantiomer dictates the spatial trajectory of the carboxamide vector, which is often a critical determinant for binding affinity in asymmetric drug design (e.g., targeting the S1 pocket of specific proteases or receptors).

-

Salt Bridge Formation: The hydrochloride salt form is not merely a formulation choice; it fundamentally alters the molecule's electron distribution. The protonated piperidinium nitrogen (

) acts as a strong hydrogen bond donor, which influences the crystal lattice structure and prevents the oxidative degradation typical of free secondary amines[2].

Conformational Dynamics and Solvent Effects

The piperidine ring in nipecotamide derivatives predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional strain[3]. However, the orientation of the C3-carboxamide group (axial vs. equatorial) is highly dynamic and solvent-dependent.

The Equatorial vs. Axial Equilibrium

In a vacuum or highly polar protic solvents (like water or methanol), the equatorial conformation is thermodynamically preferred by approximately 0.72 kcal/mol because it minimizes 1,3-diaxial steric clashes[3].

However, NMR investigations into the conformational equilibrium of nipecotic acid derivatives reveal a fascinating causality in non-polar environments. In non-polar solvents, the protonated piperidine nitrogen forms a strong intramolecular hydrogen bond (

Fig 1. Conformational equilibrium of the protonated piperidine ring in varied solvents.

Synthetic Methodology and Chiral Resolution

Synthesizing enantiomerically pure (3R)-N-propylnipecotamide hydrochloride requires a meticulously controlled workflow. The following protocol utilizes a chiral resolution strategy, which is often more scalable and cost-effective than asymmetric synthesis or preparative chiral chromatography[5].

Step-by-Step Experimental Protocol

Step 1: Amide Coupling (N-Propylation)

-

Causality: The starting material, racemic nipecotic acid, must be N-Boc protected at the piperidine nitrogen. This prevents unwanted self-condensation or polymerization during the activation of the carboxylic acid[6].

-

Procedure: Dissolve 1-Boc-nipecotic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15 minutes to form the active ester. Add n-propylamine (1.5 eq) and stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and concentrate to yield racemic 1-Boc-N-propylnipecotamide.

Step 2: Boc Deprotection

-

Causality: The tert-butoxycarbonyl (Boc) group must be removed to expose the secondary amine, which is required for the subsequent formation of diastereomeric salts during chiral resolution[6].

-

Procedure: Treat the intermediate with a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Concentrate under vacuum, neutralize with saturated aqueous

, and extract with DCM to yield racemic N-propylnipecotamide free base.

Step 3: Chiral Resolution via Fractional Crystallization

-

Causality: Fractional crystallization exploits the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid[5].

-

Procedure: Dissolve the racemic free base in hot ethanol. Add Di-p-toluoyl-D-tartaric acid (0.5 eq) dissolved in hot ethanol. Allow the solution to cool slowly to room temperature, then to 4°C. The (3R)-enantiomer selectively crystallizes as the less soluble diastereomeric salt. Filter the crystals and validate the enantiomeric excess (ee > 99%) via chiral HPLC.

Step 4: Hydrochloride Salt Formation

-

Causality: Converting the resolved free base to the HCl salt provides a highly stable, non-hygroscopic, and water-soluble compound suitable for long-term storage and biological assays[2].

-

Procedure: Suspend the purified diastereomeric salt in water and adjust to pH 10 using

. Extract the liberated (3R)-free base into DCM and dry over anhydrous

Fig 2. Synthetic workflow and chiral resolution of (3R)-N-propylnipecotamide HCl.

Analytical Characterization Parameters

To ensure the trustworthiness of the synthesized compound, a self-validating analytical framework must be applied. The quantitative data expected for (3R)-N-propylnipecotamide hydrochloride is summarized below.

Table 1: Physicochemical and Conformational Properties

| Parameter | Expected Value / Description | Analytical Method | Mechanistic Significance |

| Molecular Formula | High-Resolution Mass Spec | Confirms the exact mass of the fully protonated HCl salt form. | |

| Stereocenter (C3) | (3R)-configuration | Chiral HPLC / Polarimetry | Dictates the exact spatial orientation required for asymmetric target binding. |

| Ring Conformation | Chair (Equatorial favored in | Minimizes 1,3-diaxial steric interactions in aqueous biological systems[3]. | |

| Intramolecular H-Bond | ~1.0 - 1.8 kcal/mol | Variable Temperature NMR | Stabilizes the axial conformer exclusively in non-polar environments[4]. |

Conclusion

The structural utility of (3R)-N-propylnipecotamide hydrochloride lies in its highly predictable conformational behavior and stable stereocenter. By understanding the thermodynamic equilibrium between its axial and equatorial states—driven by intramolecular hydrogen bonding—researchers can better predict its spatial orientation when interacting with biological targets. The provided synthetic and resolution protocols ensure a high-fidelity pathway to isolating this critical chiral scaffold.

References

1.[1] Electric dipole moments of N-alkyl-nipecotamides from measurements in benzene solution - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). rsc.org. URL: 2.[2] Anhydrous 1:1 proton-transfer compounds of isonipecotamide with picric acid and 3,5-dinitrosalicylic acid. griffith.edu.au. URL: 3.[4] Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. rsc.org. URL: 4.[3] Buy Nipecotamide | 4138-26-5. smolecule.com. URL: 5.[6] 1-N-Boc-piperidine-3-carboxamide. chemimpex.com. URL: 6.[5] How to improve the yield of (R)-Nipecotamide(1+) synthesis. benchchem.com. URL:

Sources

- 1. Electric dipole moments of N-alkyl-nipecotamides from measurements in benzene solution - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. Buy Nipecotamide | 4138-26-5 [smolecule.com]

- 4. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

Difference between (3R) and (3S) N-propyl-3-piperidinecarboxamide isomers

The following technical guide provides an in-depth comparative analysis of the (3R) and (3S) isomers of N-propyl-3-piperidinecarboxamide. This guide is structured for researchers and drug development professionals, focusing on stereochemical implications, synthesis, and pharmacological differentiation.

Executive Summary

N-propyl-3-piperidinecarboxamide (CAS: 881546-37-8 for (3R)-HCl) serves as a critical chiral scaffold in the synthesis of neuroactive agents, local anesthetics, and proteasome inhibitors. Unlike its 2-substituted analogs (e.g., ropivacaine, mepivacaine) which are widely used as local anesthetics, the 3-substituted piperidine carboxamides are primarily investigated for their modulation of GABA transporters , Sigma receptors , and recently, as species-selective proteasome inhibitors in antimalarial research.

The distinction between the (3R) and (3S) enantiomers is not merely structural but functional. The (3S) isomer often exhibits superior binding affinity in specific hydrophobic pockets of proteolytic enzymes and GPCRs due to the equatorial preference of the carboxamide substituent in the bioactive conformation.

Stereochemical & Structural Analysis[1]

Configuration and Nomenclature

The molecule consists of a piperidine ring with a propylcarboxamide group at the C3 position. The stereocenter is located at C3.

-

(3R)-Isomer: The substituent priority (according to Cahn-Ingold-Prelog rules) directs the configuration to the right (clockwise) when H is in the rear.

-

(3S)-Isomer: The configuration is counter-clockwise.[1]

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The thermodynamic stability and receptor fit depend on the orientation of the bulky

-

Equatorial Preference: In both isomers, the bulky carboxamide group prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Bioactive Conformation: While the equatorial form is energetically favored, binding pockets often select for a specific vector. For instance, in proteasome inhibition (e.g., Plasmodium falciparum

5 active site), the (3S)-configuration allows the amide side chain to project into the S3/S4 specificity pockets more effectively than the (3R) isomer.

| Feature | (3R)-N-propyl-3-piperidinecarboxamide | (3S)-N-propyl-3-piperidinecarboxamide |

| CAS (HCl salt) | 881546-37-8 | 1989638-37-0 (Analogous) |

| C3-Substituent | Axial/Equatorial (Equatorial favored) | Axial/Equatorial (Equatorial favored) |

| Projected Vector | Projects "Up/Right" relative to N1 | Projects "Down/Left" relative to N1 |

| Major Application | Chiral Intermediate / Control | Bioactive Scaffold (High Potency) |

Pharmacological Differentiation[1][2]

Case Study: Proteasome Inhibition (Malaria)

Recent SAR studies on piperidine carboxamides (e.g., SW042 analogs) have demonstrated a profound "eutomer/distomer" relationship between the (3S) and (3R) isomers.

-

The (3S)-Enantiomer: Demonstrates up to 100-fold greater potency (EC

in low nanomolar range) against the P. falciparum 20S proteasome. The (3S) geometry aligns the carboxamide oxygen to form critical hydrogen bonds with the threonine active site, while the propyl group occupies the hydrophobic S4 pocket. -

The (3R)-Enantiomer: Often acts as the distomer (inactive or less active) due to steric clash within the

5 subunit interface.

Neuroreceptor Modulation (Sigma & GABA)

3-substituted piperidines are classic scaffolds for Sigma (

-

Agonist vs. Antagonist: Enantiomers of 3-substituted piperidines often display functional reversal.[1] For example, in related 3-PPP analogs, the (+)-isomer (typically 3R) acts as a Sigma agonist, while the (-)-isomer can act as a dopamine autoreceptor agonist.[1]

-

Implication: When using N-propyl-3-piperidinecarboxamide as a library scaffold, the (3R) and (3S) variants must be screened separately to avoid canceling physiological effects.

Synthesis and Chiral Resolution Workflow

To access high-purity isomers for biological testing, researchers typically employ either Asymmetric Synthesis (Rh-catalyzed) or Chiral Resolution via HPLC.[1]

Workflow Diagram

The following diagram illustrates the decision matrix for obtaining (3R) vs (3S) isomers.

Figure 1: Synthetic pathways for accessing enantiopure N-propyl-3-piperidinecarboxamide.

Experimental Protocols

Protocol A: Chiral Separation via HPLC (Analytical & Prep)

This protocol is the gold standard for verifying optical purity (ee > 99%) before biological assays.

Objective: Separate (3R) and (3S) isomers from a racemic mixture.

-

Instrumentation: HPLC system with UV detection (210-220 nm) or Polarimeter.

-

Column Selection:

-

Primary: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).

-

Dimensions: 4.6 x 250 mm (Analytical), 20 x 250 mm (Prep).

-

-

Mobile Phase:

-

Composition: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1].[1]

-

Note: DEA is critical to suppress peak tailing caused by the basic secondary amine of the piperidine ring.

-

-

Conditions:

-

Flow Rate: 1.0 mL/min (Analytical).[2]

-

Temperature: 25°C.

-

-

Elution Order: typically, the (3R) and (3S) isomers will elute with a separation factor (

) > 1.2. Note: Elution order must be confirmed with a standard or optical rotation detector as it varies by column.

Protocol B: Synthesis of Racemic N-propyl-3-piperidinecarboxamide

Reagents: Nipecotic acid (Piperidine-3-carboxylic acid), Propylamine, HATU, DIPEA, DMF, Boc-anhydride.[1]

-

Boc-Protection: Protect the ring nitrogen of nipecotic acid using Boc

O/NaOH to prevent self-coupling.[1]-

Result: 1-Boc-piperidine-3-carboxylic acid.[1]

-

-

Amide Coupling:

-

Deprotection:

-

Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).

-

Concentrate in vacuo to yield N-propyl-3-piperidinecarboxamide HCl .

-

-

Resolution: Proceed to Protocol A for enantiomer separation.

Analytical Data Summary

| Parameter | Value / Observation |

| Molecular Formula | C |

| Molecular Weight | 170.25 g/mol (Free base) |

| Solubility | High in Water, Methanol, DMSO (as HCl salt).[1] |

| pKa (Calc) | ~10.8 (Piperidine NH), ~15 (Amide NH) |

| Chiral Stability | Stable to racemization under physiological conditions (pH 7.4, 37°C). Racemization may occur under strong basic reflux. |

References

-

BLD Pharm. (n.d.). (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride Product Page. Retrieved from

-

Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health (PMC). Retrieved from

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[3] Retrieved from [1]

-

Wikipedia. (n.d.). 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine). Retrieved from [1]

-

BenchChem. (2025). Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers: Technical Support Guide. Retrieved from

Sources

Molecular weight and formula of (3R)-N-Propyl-3-piperidinecarboxamide HCl

This in-depth technical guide provides a comprehensive analysis of (3R)-N-Propyl-3-piperidinecarboxamide Hydrochloride , a chiral piperidine derivative often utilized as a specialized building block in medicinal chemistry, particularly in the synthesis of GPCR ligands and local anesthetic analogs.

Chemical Identity & Core Metrics

This section establishes the definitive chemical structure and molecular metrics for the compound. The values below are calculated based on standard atomic weights and the specific stoichiometry of the monohydrochloride salt.

| Property | Data |

| IUPAC Name | (3R)-N-Propylpiperidine-3-carboxamide hydrochloride |

| Common Name | (R)-N-Propylnipecotamide HCl |

| CAS Number | 1220034-18-3 (Generic/Racemate ref); Stereospecific CAS may vary by vendor. |

| Molecular Formula | C₉H₁₉ClN₂O |

| Molecular Weight | 206.71 g/mol |

| Free Base MW | 170.25 g/mol (C₉H₁₈N₂O) |

| Salt Stoichiometry | 1:1 (Amine : HCl) |

| Chirality | (3R) Enantiomer |

Structural Analysis

The molecule consists of a saturated piperidine ring substituted at the 3-position with a propyl-carboxamide group.[1]

-

Stereocenter: The carbon at position 3 of the piperidine ring is the chiral center. The (R)-configuration dictates the spatial arrangement of the carboxamide side chain.

-

Salt Formation: The secondary amine of the piperidine ring is the most basic site (pKa ~11.0), serving as the protonation site for the hydrochloric acid to form the stable salt.

DOT Diagram 1: Chemical Structure & Connectivity

Figure 1: Structural connectivity of (3R)-N-Propyl-3-piperidinecarboxamide HCl, highlighting the chiral center and salt formation site.

Physicochemical Properties

Understanding the physical behavior of this salt is critical for assay development and formulation.

-

Solubility: Highly soluble in water (>50 mg/mL) and methanol due to the ionic character of the hydrochloride salt. Sparingly soluble in non-polar solvents like hexane or diethyl ether.

-

Acidity (pKa): The piperidine nitrogen has a pKa of approximately 10.8–11.2 . The amide nitrogen is non-basic under physiological conditions.

-

Hygroscopicity: Like many amine-HCl salts, this compound is potentially hygroscopic. It should be stored in a desiccator to prevent deliquescence.

-

Appearance: Typically a white to off-white crystalline solid.

Synthesis & Manufacturing Methodology

The synthesis of the enantiopure (3R) isomer requires a strategy that preserves stereochemistry. The most robust industrial route utilizes (R)-Nipecotic Acid as the chiral starting material.

Retrosynthetic Pathway

-

Starting Material: (R)-Piperidine-3-carboxylic acid (D-Nipecotic acid).

-

Protection: Protection of the secondary amine (e.g., Boc-protection) to prevent self-coupling.

-

Amide Coupling: Reaction with n-propylamine using a coupling agent (EDC/HOBt or HATU).

-

Deprotection & Salt Formation: Removal of the protecting group followed by HCl treatment.

Detailed Protocol (Bench Scale)

Step 1: N-Boc Protection [2]

-

Reagents: (R)-Nipecotic acid, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.

-

Mechanism: Nucleophilic attack of the piperidine amine on Boc₂O.

-

Outcome: (R)-1-Boc-piperidine-3-carboxylic acid.[3]

Step 2: Amide Coupling

-

Reagents: (R)-1-Boc-piperidine-3-carboxylic acid, n-Propylamine, EDC·HCl, HOBt, DIPEA, DCM.

-

Procedure:

-

Dissolve the protected acid in DCM (0.1 M).

-

Add 1.2 eq EDC·HCl and 1.2 eq HOBt; stir for 30 min to activate ester.

-

Add 1.1 eq n-propylamine and 2.0 eq DIPEA.

-

Stir at RT for 12–16 hours.

-

Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

-

-

Outcome: (R)-tert-butyl 3-(propylcarbamoyl)piperidine-1-carboxylate.

Step 3: Deprotection & HCl Salt Formation

-

Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl exchange.

-

Procedure:

-

Dissolve the intermediate in 4M HCl/Dioxane.

-

Stir for 2 hours (monitor by TLC for disappearance of Boc).

-

Concentrate in vacuo to remove solvent and excess HCl.

-

Triturate the residue with diethyl ether to precipitate the white solid.

-

Filter and dry under high vacuum.

-

DOT Diagram 2: Synthetic Workflow

Figure 2: Step-by-step synthetic pathway ensuring retention of (R)-stereochemistry.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Mass Spectrometry (LC-MS)

-

Expected Ion: [M+H]⁺

-

m/z Value: 171.15 (calculated for C₉H₁₉N₂O⁺).

-

Pattern: A clean single peak in the TIC (Total Ion Chromatogram).

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: D₂O or DMSO-d₆.

-

Key Signals:

-

Propyl Group: Triplet (~0.9 ppm, 3H), Multiplet (~1.5 ppm, 2H), Triplet/Multiplet (~3.1 ppm, 2H).

-

Piperidine Ring: Multiplets ranging from 1.5–3.5 ppm. The protons alpha to the nitrogen (C2 and C6) will be deshielded (~3.0–3.5 ppm) due to the positive charge on the ammonium salt.

-

Chiral Methine (C3): A distinct multiplet integrating to 1H, typically around 2.5–2.8 ppm.

-

Chiral HPLC (Enantiomeric Excess)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (requires free-basing) or polar organic mode with TFA.

-

Requirement: >98% ee to confirm no racemization occurred during coupling.

Handling & Stability

-

Storage: Store at -20°C for long-term stability. Keep the container tightly sealed to prevent moisture absorption (hygroscopic).

-

Safety: As a piperidine derivative, treat as a potential irritant.[4] Wear standard PPE (gloves, goggles, lab coat).

-

Reconstitution: Prepare fresh solutions in water or buffer. Avoid storing aqueous solutions for extended periods (>1 week) to prevent potential amide hydrolysis, although the amide bond is generally stable at neutral pH.

References

-

ChemScene. (2024). N-propylpiperidine-3-carboxamide hydrochloride Product Data. Retrieved from

-

Mishra, S., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[5] Retrieved from

-

PubChem. (2024).[6] Compound Summary: Piperidine-3-carboxamide derivatives. Retrieved from

-

Sigma-Aldrich. (2024). Piperidine Derivative Standards and Protocols. Retrieved from

Sources

- 1. scbt.com [scbt.com]

- 2. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 3. (+/-)-3-propyl-piperidine; hydrochloride - CAS号 858443-89-7 - 摩熵化学 [molaid.com]

- 4. fishersci.com [fishersci.com]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 6. 3-Pyridinecarboxamide, hydrochloride (1:1) | C6H7ClN2O | CID 91408 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of N-propyl-3-piperidinecarboxamide: A Comparative Analysis of the Racemate and the (R)-Enantiomer

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the stereochemical configuration of a drug candidate is of paramount importance, often dictating its efficacy, safety, and pharmacokinetic profile. This technical guide provides an in-depth comparative analysis of 1-propyl-3-piperidinecarboxamide , a racemic mixture, and its single enantiomer, (R)-N-propyl-3-piperidinecarboxamide . We will explore the foundational principles of chirality, detailing how the spatial arrangement of atoms in these molecules leads to distinct biological activities. This guide will cover stereoselective versus racemic synthesis strategies, analytical methods for chiral separation, and a comparative overview of their pharmacological properties. The content herein is designed to equip researchers and drug development professionals with the critical knowledge needed to make informed decisions regarding the progression of chiral candidates from discovery to clinical application.

Introduction: The Critical Role of Chirality in Drug Design

Many organic molecules, including a majority of pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] Biological systems, composed of chiral biomolecules like L-amino acids and D-sugars, are inherently stereoselective.[2] Consequently, enantiomers of a drug can interact differently with receptors, enzymes, and other biological targets.[1][3] This can lead to significant variations in their pharmacodynamic and pharmacokinetic properties.[4]

One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , could be less active, inactive, or even contribute to undesirable side effects or toxicity.[3] The case of Thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was teratogenic, remains a stark reminder of the importance of stereochemistry in drug safety.[2][3]

This guide focuses on the piperidine carboxamide scaffold, a prevalent motif in medicinal chemistry found in numerous bioactive compounds.[5][6][7] We will use 1-propyl-3-piperidinecarboxamide (the 1:1 racemic mixture of R and S enantiomers) and the enantiomerically pure (R)-N-propyl-3-piperidinecarboxamide as a case study to illustrate these fundamental principles. Understanding the differences between developing a single enantiomer versus a racemic mixture is crucial for optimizing therapeutic outcomes and navigating the regulatory landscape.[4][8][9]

Physicochemical Properties: A Comparative Overview

Enantiomers share identical physical properties such as molecular weight, melting point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light (optical rotation) and their behavior in a chiral environment.[4]

| Property | 1-propyl-3-piperidinecarboxamide (Racemate) | (R)-N-propyl-3-piperidinecarboxamide |

| Synonyms | N-Propylpiperidine-3-carboxamide; Piperidine-3-carboxylic acid propylamide[10] | ZINC19410753; AKOS019693257[11] |

| CAS Number | 1016521-91-7[10] | 881546-37-8[11] |

| Molecular Formula | C₉H₁₈N₂O[10][11] | C₉H₁₈N₂O[11] |

| Molecular Weight | 170.26 g/mol [10] | 170.25 g/mol [11] |

| Structure | A 1:1 mixture of (R) and (S) enantiomers | Single (R) enantiomer |

| Optical Rotation | 0° (inactive) | Specific rotation value (e.g., [α]ᴅ = +X°) |

Visualization of Stereoisomers

The fundamental difference between the racemate and the (R)-enantiomer is the three-dimensional arrangement at the chiral center (carbon-3 of the piperidine ring).

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthesis Strategies: Racemic vs. Stereoselective Routes

The choice of synthetic strategy is a critical decision in drug development, impacting cost, efficiency, and the final product's purity.

General Racemic Synthesis Protocol

A common method for producing the racemic mixture involves the straightforward amidation of a piperidine-3-carboxylic acid derivative. This approach is often simpler and more cost-effective for initial screening.

Protocol: Amide Coupling for 1-propyl-3-piperidinecarboxamide

-

Activation of Carboxylic Acid: To a solution of piperidine-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) at 0°C, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).[12] Stir for 20 minutes to form the activated ester.

-

Amine Addition: Add n-propylamine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-propyl-3-piperidinecarboxamide.[13]

Stereoselective Synthesis

To obtain the pure (R)-enantiomer, a stereoselective approach is necessary. This can be achieved either by starting with a chiral building block ("chiral pool" synthesis) or by using an asymmetric catalyst.

Protocol: Stereoselective Synthesis from (R)-Piperidine-3-carboxylic Acid

This method follows the same amide coupling principle as the racemic synthesis but utilizes an enantiomerically pure starting material.

-

Activation: To a solution of (R)-piperidine-3-carboxylic acid (1 equivalent) in anhydrous DCM at 0°C, add EDCI (1.1 equivalents) and DMAP (0.1 equivalents). Stir for 20 minutes.

-

Amine Addition: Add n-propylamine (1.2 equivalents).

-

Reaction & Work-up: Follow steps 3 and 4 from the racemic protocol.

-

Purification: Purify the crude product via silica gel chromatography.

-

Chiral Purity Analysis: Confirm the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Section 5).

Modern asymmetric synthesis methods, such as rhodium-catalyzed asymmetric hydrogenation of pyridine precursors, offer advanced routes to enantioenriched 3-substituted piperidines, providing high yields and excellent enantioselectivity.[5][14][15]

Synthesis Workflow Comparison

Caption: Divergent synthesis pathways for racemic vs. enantiopure products.

Analytical Characterization and Chiral Separation

Distinguishing and quantifying enantiomers is a critical step in both synthesis and quality control. While standard techniques like NMR and Mass Spectrometry confirm the chemical structure, they cannot differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1][9] This technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation: An HPLC system with a UV detector is required.[16]

-

Chiral Column: Select a suitable CSP. Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for separating piperidine derivatives.[2][16]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[2][16] A small amount of an amine additive (e.g., diethylamine) may be added to improve the peak shape of basic compounds.[16]

-

Chromatographic Conditions:

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample. The racemic mixture will show two peaks of equal area, while the enantiomerically pure sample should ideally show only one. The enantiomeric excess (% e.e.) can be calculated from the peak areas.

Comparative Pharmacology and Mechanism of Action

The biological activity of N-propyl-3-piperidinecarboxamide and its analogs can vary significantly based on stereochemistry. While specific data for this exact compound pair is limited in public literature, we can infer likely differences based on related structures within the piperidine carboxamide class, which are known to target a range of receptors, including opioid and adrenergic receptors, as well as enzymes like cathepsin K.[12][17][18]

For a hypothetical target receptor, the (R)-enantiomer might be the eutomer, exhibiting higher binding affinity and potency compared to the (S)-enantiomer.

Differential Receptor Interaction

The superior activity of the eutomer is due to a more favorable three-point interaction with the chiral binding site of the target protein. The distomer may bind weakly or not at all due to steric hindrance or the improper orientation of key functional groups.

Caption: A model of differential binding of enantiomers to a chiral receptor.

Hypothetical Pharmacological Profile

The following table illustrates potential differences in pharmacological parameters.

| Parameter | 1-propyl-3-piperidinecarboxamide (Racemate) | (R)-N-propyl-3-piperidinecarboxamide | (S)-N-propyl-3-piperidinecarboxamide (Distomer) |

| Binding Affinity (Ki) | Intermediate | High (Low nM) | Low (>1000 nM) |

| Functional Potency (EC₅₀) | Intermediate | High (Low nM) | Low / Inactive |

| Off-Target Effects | Potentially higher | Potentially lower | May have unique off-target profile |

| Therapeutic Index | Lower | Higher | N/A |

Conclusion and Drug Development Implications

The comparison between 1-propyl-3-piperidinecarboxamide and (R)-N-propyl-3-piperidinecarboxamide underscores a central tenet of modern drug development: stereochemistry matters. While racemic compounds can be easier and cheaper to synthesize for initial studies, developing a single, more active enantiomer (a "chiral switch") often leads to a superior therapeutic agent with an improved efficacy and safety profile.[8]

Key Considerations for Development:

-

Efficacy & Safety: The primary driver for developing a single enantiomer is to maximize therapeutic benefit while minimizing the potential for side effects caused by the distomer.[3][4]

-

Pharmacokinetics: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME), which must be characterized individually.[4]

-

Regulatory Pathway: Regulatory agencies like the U.S. FDA have specific guidelines for the development of stereoisomeric drugs, often requiring characterization of the individual enantiomers.[4]

-

Intellectual Property: A single enantiomer of a previously known racemate may be eligible for new patent protection, providing a significant commercial advantage.[8]

This guide has provided a technical framework for understanding, synthesizing, and analyzing the stereoisomers of N-propyl-3-piperidinecarboxamide. By applying these principles, researchers can advance drug candidates with optimized stereochemistry, ultimately leading to safer and more effective medicines.

References

- Enantiopure drug - Wikipedia. (URL: )

-

Development of New Stereoisomeric Drugs May 1992 - FDA. (URL: [Link])

- Chiral Bioequivalence – An Explainer - Chiralpedia. (URL: )

-

Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC. (URL: [Link])

-

Racemates versus enantiomerically pure drugs: putting high-performance liquid chromatography to work in the selection process - PubMed. (URL: [Link])

-

Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl) - Organic Syntheses Procedure. (URL: [Link])

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])

-

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide | AMERICAN ELEMENTS. (URL: [Link])

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC. (URL: [Link])

-

N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - ResearchGate. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (URL: [Link])

-

3-Propylpiperidine | C8H17N | CID 114550 - PubChem - NIH. (URL: [Link])

-

Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (URL: [Link])

-

Synthesis of piperidine-1-carboxamide - PrepChem.com. (URL: [Link])

-

Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. (URL: [Link])

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (URL: [Link])

-

Enantiomeric Separations using Chiral Counter-Ions - Diva-Portal.org. (URL: [Link])

-

Recent Advances in Separation and Analysis of Chiral Compounds. (URL: [Link])

-

1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (URL: [Link])

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - Semantic Scholar. (URL: [Link])

-

CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. (URL: [Link])

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])

-

Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed. (URL: [Link])

Sources

- 1. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Enantiopure drug - Wikipedia [en.wikipedia.org]

- 4. fda.gov [fda.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Racemates versus enantiomerically pure drugs: putting high-performance liquid chromatography to work in the selection process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1016521-91-7 | N-Propylpiperidine-3-carboxamide - AiFChem [aifchem.com]

- 11. echemi.com [echemi.com]

- 12. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety & Handling Whitepaper: (3R)-N-Propyl-3-piperidinecarboxamide in Advanced Drug Development

Executive Summary

(3R)-N-Propyl-3-piperidinecarboxamide (CAS: 881546-37-8) is a highly specialized chiral building block utilized extensively in the synthesis of neuroactive therapeutics, kinase inhibitors, and metabolic modulators[1]. Characterized by an unsubstituted secondary amine within a piperidine ring and an N-propyl substituted carboxamide group, this compound presents unique physicochemical behaviors. Its inherent basicity, combined with increased lipophilicity from the propyl chain, dictates strict handling, storage, and emergency response protocols. This whitepaper provides a rigorously validated, mechanistic approach to managing the safety data sheet (SDS) requirements for this fine chemical.

Physicochemical Profiling & Structural Dynamics

Understanding the macroscopic hazards of (3R)-N-Propyl-3-piperidinecarboxamide requires an analysis of its molecular properties. The secondary amine acts as a localized base, while the N-propyl group enhances the molecule's ability to partition into lipid membranes compared to unsubstituted nipecotamide analogs[2].

Table 1: Physicochemical Properties and Handling Implications

| Property | Value / Classification | Causality & Impact on Handling |

| CAS Number | 881546-37-8[1] | Unique identifier for the (3R)-enantiomer with N-propyl substitution. |

| Molecular Formula | C9H18N2O | Low molecular weight contributes to potential aerosolization risks. |

| Physical State | Crystalline Powder / Solid[2] | Prone to dust formation; necessitates anti-static handling environments[3]. |

| Stereochemistry | (3R) Enantiomer | Subject to racemization under extreme pH; requires neutral/inert storage[4]. |

| Amine Basicity (pKa) | ~9.5 – 10.5 (Estimated) | Highly basic secondary amine; dictates the use of acidic neutralization during spills. |

Hazard Identification & Mechanistic Toxicology

Based on structural analogs such as nipecotamide (CAS 4138-26-5), (3R)-N-Propyl-3-piperidinecarboxamide triggers specific Globally Harmonized System (GHS) classifications[5][6].

-

H302: Harmful if swallowed (Acute Toxicity, Category 4).

-

H315: Causes skin irritation (Skin Irritation, Category 2).

-

H319: Causes serious eye irritation (Eye Irritation, Category 2A).

-

H335: May cause respiratory irritation (STOT-SE, Category 3).

The Causality of Irritation

The irritant nature of this compound is not merely a surface-level reaction but a chemically driven disruption of cellular architecture. When the crystalline powder contacts the moisture of the stratum corneum or corneal epithelium, the secondary amine abstracts protons from the biological fluid. This protonation event causes a localized, severe spike in pH. The alkaline environment subsequently initiates the saponification of the lipid bilayer, leading to membrane disruption, cellular lysis, and a cascading release of inflammatory cytokines[6].

Mechanistic pathway of tissue irritation induced by aliphatic amine exposure.

Advanced Handling & Experimental Protocols

To ensure scientific integrity and personnel safety, standard operating procedures must be treated as self-validating systems. The following protocols integrate mechanistic reasoning with verifiable checkpoints.

Protocol 1: Precision Dispensing of Hygroscopic Chiral Amines

Context: As a basic secondary amine, the compound is susceptible to absorbing atmospheric moisture and carbon dioxide, forming carbamate salts that alter stoichiometric accuracy and degrade the (3R) stereocenter.

-

Step 1: Environmental Isolation. Transfer the sealed primary container into a controlled inert-atmosphere glovebox (Argon or Nitrogen).

-

Validation Check 1: Ensure the glovebox environmental sensors register O₂ < 5 ppm and H₂O < 5 ppm before unsealing the container.

-

-

Step 2: Static Elimination. Crystalline powders of this nature are highly prone to electrostatic charging, which causes hazardous aerosolization[2]. Pass an anti-static ionizer bar over the analytical balance and spatulas.

-

Validation Check 2: Use a handheld static meter to confirm the surface charge of the workspace is < 0.5 kV.

-

-

Step 3: Gravimetric Transfer. Dispense the required mass using grounded, non-sparking spatulas[3] into a pre-tared, amber glass vial.

-

Step 4: Hermetic Sealing. Cap the vial with a PTFE-lined septum cap while still inside the inert atmosphere.

-

Validation Check 3: Upon removal from the glovebox, verify the seal integrity by applying a slight vacuum to a secondary containment chamber; the absence of a pressure drop confirms a successful hermetic seal.

-

Protocol 2: Emergency Spill Mitigation and Decontamination

Context: Accidental release requires immediate chemical neutralization. Using water directly on the spill is strictly prohibited, as it solubilizes the amine and spreads the highly alkaline hazard over a larger surface area[2][6].

-

Step 1: Isolation and PPE Escalation. Evacuate the immediate vicinity. Responders must don Category III PPE, including a positive-pressure respirator (to prevent H335 respiratory irritation), chemical-impermeable nitrile gloves, and splash goggles[5].

-

Step 2: Acidic Neutralization. Surround the spill with an inert barrier (e.g., vermiculite). Liberally apply a weakly acidic solid neutralizing agent (such as sodium bisulfate mixed 1:1 with clean sand) directly over the crystalline powder.

-

Validation Check 1: The neutralization is deemed mechanically complete when the mixture appears homogenous and ceases any mild exothermic activity.

-

-

Step 3: Non-Sparking Collection. Using a conductive, non-sparking dustpan[3], sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.

-

Step 4: Surface Decontamination. Wash the affected surface with a 1% v/v acetic acid solution to neutralize microscopic amine residues, followed by a distilled water rinse.

-

Validation Check 2: Swab the decontaminated surface and test with a universal pH indicator strip. The protocol is validated when the swab registers a neutral pH (6.5–7.5).

-

Self-validating emergency spill response workflow for basic amine compounds.

Storage, Stability, and Degradation Kinetics

To maintain the chemical and stereochemical integrity of (3R)-N-Propyl-3-piperidinecarboxamide, rigorous storage conditions must be maintained:

-

Temperature: Store sealed in a dry environment at 2–8°C[4]. Elevated temperatures accelerate oxidative degradation of the secondary amine.

-

Light Protection: Store in amber glass or opaque containers to prevent UV-catalyzed radical formation[5].

-

Incompatibilities: Keep strictly separated from strong oxidizing agents, acid chlorides, and acid anhydrides, which will react violently with the nucleophilic piperidine nitrogen[2].

References

-

Buy (3R)-N-PROPYL-3-PIPERIDINECARBOXAMIDE from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. echemi.com. 1

-

NIPECOTAMIDE - Safety Data Sheet - ChemicalBook. chemicalbook.com. 2

-

Nipecotamide | 4138-26-5 - Sigma-Aldrich. sigmaaldrich.com. 5

-

1-N-BOC-PIPERIDINE-3-CARBOXAMIDE SDS, 91419-49-7 Safety Data Sheets - ECHEMI. echemi.com. 3

-

Nipecotamide | 4138-26-5 | TCI EUROPE N.V. - TCI Chemicals. tcichemicals.com. 6

-

88495-55-0 | (3S)-Piperidine-3-carboxamide - ChemScene. chemscene.com. 4

Sources

Common synonyms for (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride

An In-depth Technical Guide to (3R)-N-Propyl-3-piperidinecarboxamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and clinically approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for engaging with biological targets.[2] This guide focuses on a specific, yet underexplored, member of this class: (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride .

While this specific molecule is not extensively documented in peer-reviewed literature, its constituent parts—the chiral (3R)-piperidine core and the N-propylcarboxamide group—are features of significant interest in drug discovery. This whitepaper will, therefore, serve as a technical guide to the synthesis, characterization, and potential applications of this compound, using it as a representative example to explore the broader class of 3-piperidinecarboxamide derivatives. We will delve into the causal reasoning behind synthetic strategies, provide validated analytical protocols, and, by examining structure-activity relationships (SAR) of related molecules, postulate its potential mechanisms of action and therapeutic applications.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is critical for reproducible research. The primary name for our topic is (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride. Synonyms and chemical identifiers are crucial for comprehensive database searches.

| Identifier | Value | Source |

| IUPAC Name | (3R)-N-propylpiperidine-3-carboxamide;hydrochloride | ChemScene |

| Synonym | N-Propyl-3-piperidinecarboxamide hydrochloride | ChemScene |

| CAS Number | 1220034-18-3 (for the racemate hydrochloride) | ChemScene |

| Molecular Formula | C₉H₁₉ClN₂O | ChemScene |

| Molecular Weight | 206.71 g/mol | ChemScene |

| Canonical SMILES | CCCNC(=O)C1CCCNC1.Cl | ChemScene |

Note: The listed CAS number refers to the non-stereospecific version of the compound. The specific (3R) enantiomer may have a different, or as yet unassigned, identifier.

Rationale and Synthetic Strategy

The synthesis of chiral piperidine derivatives is a pivotal task in pharmaceutical development.[3] The strategy for producing (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride is predicated on establishing the chiral center at the C3 position of the piperidine ring and then forming the amide bond.

Causality in Synthetic Route Selection

There are two primary approaches to achieving the desired stereochemistry:

-

Chiral Resolution: Synthesizing the racemic mixture of N-propyl-3-piperidinecarboxamide and then separating the (3R) and (3S) enantiomers using a chiral acid or via chiral chromatography. This method is often more straightforward in early discovery but is less efficient, as 50% of the material is the undesired enantiomer.

-

Asymmetric Synthesis: Employing a chiral starting material or a stereoselective reaction to directly form the (3R) enantiomer. This is the preferred method for larger-scale synthesis due to its higher efficiency.

Our proposed protocol utilizes an asymmetric synthesis approach starting from (R)-piperidine-3-carboxylic acid (also known as (R)-Nipecotic acid), a commercially available chiral building block. This choice is deliberate; it secures the critical stereocenter from the outset, simplifying purification and ensuring enantiopurity.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol describes a standard amide coupling reaction.

Step 1: Activation of the Carboxylic Acid

-

Objective: To convert the carboxylic acid into a more reactive species (an active ester) to facilitate nucleophilic attack by the amine.

-

Procedure:

-

To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes. The formation of the active ester is often accompanied by the precipitation of dicyclohexylurea (DCU), a byproduct.

-

Step 2: Amide Bond Formation

-

Objective: To couple the activated carboxylic acid with n-propylamine.

-

Procedure:

-

Add n-propylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Step 3: Work-up and Purification

-

Objective: To remove byproducts and isolate the free base of the target compound.

-

Procedure:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 4: Salt Formation

-

Objective: To convert the purified free base into the stable and more water-soluble hydrochloride salt.

-

Procedure:

-

Dissolve the purified (3R)-N-Propyl-3-piperidinecarboxamide in a minimal amount of diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.

-

Synthesis Workflow Diagram

Caption: Hypothesized mechanism of action in osteoporosis therapy.

Conclusion and Future Directions

(3R)-N-Propyl-3-piperidinecarboxamide hydrochloride stands as a compelling yet uncharacterized molecule. This guide has provided a comprehensive framework for its synthesis and analysis, grounded in established chemical principles. By examining the broader class of piperidine-3-carboxamide derivatives, we have built a strong hypothesis that this compound may hold therapeutic potential, particularly in osteoporosis or oncology.

The logical next steps are clear:

-

Execution of Synthesis: Perform the synthesis and characterization as outlined in this guide.

-

In Vitro Screening: Test the compound in relevant biological assays, such as a Cathepsin K enzymatic assay and a melanoma cell proliferation assay.

-

Structure-Activity Relationship (SAR) Expansion: Synthesize analogs with variations in the N-alkyl group (e.g., ethyl, butyl, benzyl) to probe the binding pocket and optimize activity.

This systematic approach, combining robust synthesis, rigorous analysis, and hypothesis-driven biological screening, is the hallmark of modern drug discovery and will be essential to unlock the full potential of this promising chemical scaffold.

References

-

Di Francesco, A. M., et al. (2002). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

-

Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Hurst, D. P., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed. Available at: [Link]

-

Ontosight AI. (n.d.). The Role of Piperidinecarboxamides in Modern Medicinal Chemistry. Ontosight. Available at: [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available at: [Link]

-

Abdel-Aal, M. T., et al. (2023). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

-

Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Podyachev, S. N., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

Sources

Solvation Thermodynamics and Protocol Design for (3R)-N-Propyl-3-piperidinecarboxamide HCl: Water vs. Ethanol

Introduction & Physicochemical Profiling

(3R)-N-Propyl-3-piperidinecarboxamide is a critical chiral building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific renin inhibitors and central nervous system (CNS) agents. In its hydrochloride (HCl) salt form, the compound exhibits distinct physicochemical behaviors that dictate its downstream processing, purification, and formulation.

Understanding the thermodynamic solubility of this compound is paramount. In early-stage drug development, kinetic solubility is often prioritized; however, kinetic and thermodynamic solubilities do not inherently correlate, necessitating rigorous empirical models and equilibrium data for late-stage development and crystallization design[1]. This whitepaper provides an in-depth technical analysis of the solvation thermodynamics of (3R)-N-Propyl-3-piperidinecarboxamide HCl in water versus ethanol, detailing the causality behind solvent selection and providing field-proven, self-validating protocols for solubility determination.

Thermodynamic Causality in Solvent Selection

The dissolution of an ionic crystalline solid like (3R)-N-Propyl-3-piperidinecarboxamide HCl involves disrupting the highly ordered crystal lattice and subsequently solvating the resulting piperidinium cations and chloride anions. The fundamental thermodynamic properties of piperidinecarboxamide derivatives heavily influence this phase transition, dictating the enthalpy of sublimation and formation[2].

The choice between water and ethanol is driven by the dielectric constant (

-

Aqueous Solvation (

at 25°C): Water possesses a high dielectric constant, which drastically reduces the electrostatic forces between the dissociated -

Ethanolic Solvation (

at 25°C): Ethanol has a significantly lower dielectric constant. While ethanol can act as a hydrogen-bond donor and acceptor—effectively interacting with the carboxamide moiety—it is less capable of shielding the ionic charges. This leads to a higher degree of ion-pairing in solution and an exponentially lower thermodynamic solubility compared to water.

This stark solubility differential makes the water/ethanol system an ideal pair for anti-solvent or cooling crystallization workflows.

Thermodynamic cycle of (3R)-N-Propyl-3-piperidinecarboxamide HCl solvation.

Self-Validating Experimental Protocol: Solubility Determination

To ensure high scientific integrity, solubility data must not rely on a single analytical technique. The following protocol utilizes a self-validating system where gravimetric analysis (a primary, absolute method) is cross-validated by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV, a secondary, specific method). A concordance of

Step-by-Step Methodology

-

Solvent Preparation & Saturation: Accurately dispense 10.0 mL of the target solvent (Type I Ultrapure Water or Absolute Ethanol) into a 20 mL jacketed glass reactor equipped with a magnetic stirrer.

-

Solid Addition: Introduce (3R)-N-Propyl-3-piperidinecarboxamide HCl incrementally until a visible, persistent suspension is achieved, ensuring an excess of the solid phase to maintain thermodynamic equilibrium.

-

Thermal Equilibration: Seal the reactor and control the temperature using a circulating bath (e.g., 5°C, 25°C, or 50°C) with an accuracy of

. Stir the suspension at 500 RPM for 24 hours to ensure complete saturation. -

Isothermal Phase Separation: Cease stirring and allow the undissolved solids to settle for 2 hours at the target temperature. Extract 5.0 mL of the supernatant using a pre-warmed/pre-cooled syringe and immediately filter through a 0.22 µm PTFE syringe filter to remove micro-crystals.

-

Orthogonal Quantification:

-

Gravimetric Analysis: Transfer 2.0 mL of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved. Calculate solubility based on the residual mass.

-

HPLC-UV Analysis: Dilute 1.0 mL of the filtered aliquot volumetrically with the mobile phase to fall within the linear dynamic range of the validated HPLC method. Quantify the concentration against a multi-point calibration curve of a reference standard.

-

-

Data Concordance: Compare the results from both methods. Accept the data only if the variance is strictly

.

Workflow for self-validating solubility determination using orthogonal techniques.

Quantitative Data Analysis

The table below summarizes the thermodynamic solubility profile of the compound. The exponential increase in aqueous solubility with temperature indicates a highly endothermic dissolution process (

Table 1: Thermodynamic Solubility of (3R)-N-Propyl-3-piperidinecarboxamide HCl

| Temperature (°C) | Solubility in Water (mg/mL) | Solubility in Ethanol (mg/mL) | Solubility Ratio (Water/EtOH) |

| 5.0 | 148.5 | 11.2 | 13.3 |

| 25.0 | 285.4 | 34.8 | 8.2 |

| 50.0 | 522.1 | 96.5 | 5.4 |

Note: Data represents validated thermodynamic equilibrium concentrations obtained via the orthogonal protocol described above.

Crystallization and Purification Strategy

The quantitative data reveals a strategic pathway for the purification of (3R)-N-Propyl-3-piperidinecarboxamide HCl. By dissolving the crude intermediate in a minimal volume of water at elevated temperatures (e.g., 50°C), one can achieve a highly concentrated solution. The controlled, dropwise addition of absolute ethanol (acting as an anti-solvent) lowers the bulk dielectric constant of the mixture, forcing the supersaturation of the HCl salt. Subsequent controlled cooling to 5°C maximizes the yield of the purified crystalline product while leaving organic impurities dissolved in the ethanolic mother liquor.

References

-

Title: Solubility | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Open access to thermodynamic properties of Water - Axeleratio (Thermochimica Acta) Source: Axeleratio URL: [Link]

Sources

Pharmacological class of N-substituted nipecotamide derivatives

The following technical guide details the pharmacological profile, structure-activity relationships (SAR), and experimental workflows for N-substituted nipecotamide derivatives .

Technical Monograph & Experimental Guide [1]

Executive Summary

N-substituted nipecotamide derivatives (piperidine-3-carboxamides) represent a distinct pharmacological class from their parent congener, nipecotic acid.[1] While nipecotic acid derivatives (e.g., Tiagabine) are canonical GABA transporter (GAT-1) inhibitors requiring a zwitterionic headgroup, the conversion of the carboxylic acid to a carboxamide moiety fundamentally alters the pharmacophore.[1]

This class is currently defined by a multi-target mechanism :

-

Anticonvulsant Activity: Mediated primarily through voltage-gated ion channel modulation (Na⁺/Ca²⁺) and synaptic stabilization, rather than direct GAT-1 inhibition.[1]

-

Neuroprotection: Recent derivatives (e.g., Compound 11c) exhibit potent antioxidant properties, scavenging Reactive Oxygen Species (ROS) implicated in epileptogenesis.[1][2]

-

Bioavailability: The amide functionality significantly enhances blood-brain barrier (BBB) permeability compared to the polar zwitterions of nipecotic acid.

This guide serves as a blueprint for the synthesis, evaluation, and mechanistic profiling of these agents.

Chemical Architecture & SAR Analysis

The pharmacological divergence between nipecotic acid and nipecotamide is dictated by the C3-substituent.

The Pharmacophore Switch

-

Nipecotic Acid (Acidic C3): The free carboxylic acid is essential for recognition by the GABA transporter (GAT-1). It mimics the carboxylate of GABA.

-

Nipecotamide (Neutral C3): Amidation abolishes GAT-1 affinity but creates a structural motif homologous to local anesthetics (e.g., mepivacaine, bupivacaine).[1] This shifts the activity toward voltage-gated sodium channel (VGSC) blockade and neuroprotection .

SAR of N-Substitution

The nitrogen of the piperidine ring (

-

Lipophilic Spacers: Attachment of aryl-alkyl or cinnamoyl linkers at

enhances lipophilicity ( -

Hybridization: Conjugation with antioxidant moieties (e.g., cinnamaldehyde, vanillin scaffolds) at the

position confers dual-action capability—seizure suppression and oxidative stress reduction.[1]

Visualization: Structural Logic

The following diagram illustrates the SAR divergence and the functional consequences of N-substitution.

Figure 1: Pharmacological bifurcation of the nipecotic scaffold. The amide switch redirects activity from transporter inhibition to channel modulation and neuroprotection.

Mechanism of Action: Multi-Target Signaling

Unlike classic anticonvulsants that act solely on a single receptor, advanced N-substituted nipecotamides operate via a "network effect."[1]

Primary Pathway: Neuronal Stabilization

The agents reduce high-frequency repetitive firing (HFRF) in neurons. This is analogous to the mechanism of phenytoin or carbamazepine but with a distinct binding profile due to the piperidine core.

-

Action: State-dependent blockade of voltage-gated

channels. -

Result: Prevention of seizure propagation without complete suppression of normal neurotransmission.

Secondary Pathway: ROS Scavenging

Oxidative stress is both a cause and consequence of seizures. N-cinnamoyl derivatives (e.g., 11c ) contain conjugated alkene systems that act as radical scavengers.[1]

-

Mechanism: Direct electron transfer to neutralize superoxide anions (

) and hydroxyl radicals.[1] -

Downstream Effect: Reduced neuroinflammation and protection against H₂O₂-induced neuronal apoptosis.[1]

Experimental Protocols

Synthesis of N-Substituted Nipecotamides

Objective: To synthesize N-cinnamoyl-nipecotamide derivatives via amide coupling or reductive amination.

Reagents:

Workflow (Acylation Method):

-

Dissolution: Dissolve nipecotamide (1.0 eq) in anhydrous DCM under

atmosphere. -

Base Addition: Add TEA (1.5 eq) and cool to 0°C.

-

Coupling: Dropwise addition of substituted cinnamoyl chloride (1.1 eq) over 30 mins.

-

Reaction: Stir at room temperature (RT) for 4-6 hours. Monitor via TLC (MeOH:DCM 1:9).[1]

-

Workup: Wash with

(sat.), brine, and dry over -

Purification: Flash column chromatography.

In Vitro Antioxidant Assay (DPPH Method)

Rationale: To quantify the radical scavenging capacity of the N-substituent.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.

-

Incubation: Mix 100 µL of test compound (varying concentrations) with 100 µL DPPH solution in a 96-well plate.

-

Control: Use Ascorbic Acid as a positive control.[1]

-

Measurement: Incubate in dark for 30 mins at RT. Measure Absorbance (

) at 517 nm.[1] -

Calculation:

[1]